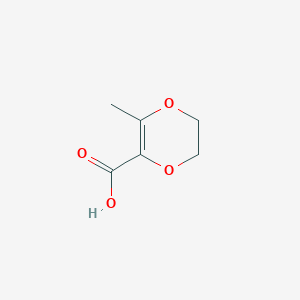

3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1,4-dioxine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTMMYVTLOVLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572161 | |

| Record name | 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135813-44-4 | |

| Record name | 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigmatic C6H8O4 Dioxin Derivative: A Technical Guide for Advanced Research

For Immediate Release

[City, State] – In the intricate landscape of chemical synthesis and drug development, the precise identification and characterization of novel molecular entities are paramount. This technical guide addresses the compound class tentatively described as "C6H8O4 dioxin derivative." However, extensive database searches and nomenclature analysis reveal that a direct IUPAC name for a dioxin derivative with the molecular formula C6H8O4 is not readily identifiable within standard chemical literature. The term "dioxin" typically refers to a family of hazardous polychlorinated dibenzo-p-dioxins[1][2][3]. These are persistent environmental pollutants with a significantly different and more complex molecular structure than what C6H8O4 would suggest[1][2].

This guide, therefore, pivots to address the likely isomers of C6H8O4 that might be misconstrued as a "dioxine derivative" due to the presence of oxygen-containing heterocyclic rings. We will explore the potential structures, their correct IUPAC nomenclature, and the subsequent technical considerations for their synthesis, characterization, and application in research and drug development. This document serves as a foundational resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Deconstructing the Molecular Formula: Potential Isomers of C6H8O4

The molecular formula C6H8O4, with a degree of unsaturation of 3, suggests the presence of rings and/or double bonds. Several structural isomers are possible, some of which might contain a 1,4-dioxane-like moiety or other oxygen heterocycles. Below are some plausible candidate structures and their correct IUPAC names.

Table 1: Potential Isomers of C6H8O4 and their IUPAC Nomenclature

| Structure | IUPAC Name | Key Features |

| Succinic anhydride | Dihydrofuran-2,5-dione | A five-membered ring containing an ether linkage and two carbonyl groups. |

| Dimethyl maleate | Dimethyl (Z)-but-2-enedioate | An unsaturated diester. |

| 1,4-Dioxane-2,5-dione | 1,4-Dioxane-2,5-dione | A six-membered ring with two ether linkages and two carbonyl groups. |

| 2,5-Dihydroxy-1,4-benzoquinone | 2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione | A quinone derivative with hydroxyl substitutions. |

It is crucial for researchers to first confirm the exact structure of their compound of interest before proceeding with any experimental work.

Synthesis and Mechanistic Considerations

The synthetic route to a specific C6H8O4 isomer will be highly dependent on its structure. For instance, the synthesis of 1,4-dioxane-2,5-dione can be achieved through the dimerization of glycolic acid.

Illustrative Synthetic Pathway: Synthesis of 1,4-Dioxane-2,5-dione

This pathway highlights the acid-catalyzed condensation of two molecules of glycolic acid.

Caption: Acid-catalyzed synthesis of 1,4-dioxane-2,5-dione.

Spectroscopic and Analytical Characterization

Unequivocal structural elucidation is the cornerstone of chemical research. A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized C6H8O4 isomer.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the carbon skeleton and the position of functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula C6H8O4 by providing a highly accurate mass measurement. Fragmentation patterns can offer further structural insights.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the presence of key functional groups, such as C=O (carbonyl) and C-O (ether) stretches.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Table 2: Expected Spectroscopic Data for 1,4-Dioxane-2,5-dione

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Singlet around δ 4.8 ppm |

| ¹³C NMR (CDCl₃) | Signal around δ 65 ppm (CH₂) and δ 165 ppm (C=O) |

| IR (KBr, cm⁻¹) | Strong C=O stretch around 1750 cm⁻¹, C-O stretch around 1100 cm⁻¹ |

| HRMS (ESI+) | m/z calculated for C₄H₄O₄ [M+H]⁺: 117.0182, found: 117.018x |

Applications in Drug Development and Materials Science

While the term "dioxin" is associated with toxicity[2][3][4], many non-toxic oxygen-containing heterocyclic compounds are valuable building blocks in medicinal chemistry and materials science. For example, derivatives of 1,4-dioxane are found in some approved pharmaceuticals. Dioxinone derivatives, a different class of compounds, have been utilized in the synthesis of complex natural products and macrocycles[5].

The potential applications of a specific C6H8O4 isomer will depend on its chemical properties and biological activity. Researchers should conduct thorough in vitro and in vivo studies to assess both the efficacy and safety of any new compound intended for therapeutic use.

Logical Workflow for Assessing a Novel C6H8O4 Isomer

Caption: A streamlined workflow for novel compound evaluation.

Conclusion and Future Directions

The initial query regarding a "C6H8O4 dioxin derivative" highlights the critical importance of precise chemical nomenclature. While a direct match is not found, the molecular formula points to a variety of potentially interesting and synthetically accessible isomers. This guide provides a foundational framework for researchers to correctly identify, synthesize, and characterize such compounds. Future research should focus on exploring the chemical space of C6H8O4 isomers and evaluating their potential as novel therapeutic agents or advanced materials. A thorough understanding of structure-activity relationships, guided by robust analytical data, will be essential for unlocking their full potential.

References

-

Daly, J. W., Jerina, D. M., & Witkop, B. (1972). Arene oxides and the NIH shift: the metabolism, toxicity and carcinogenicity of aromatic compounds. Experientia, 28(10), 1129–1149. [Link]

-

Fuse, S., et al. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Frontiers in Chemistry, 10, 1068412. [Link]

-

Nebert, D. W., et al. (2000). Impact of dioxin-type induction of drug-metabolizing enzymes on the metabolism of endo- and xenobiotics. Biochemical Pharmacology, 59(1), 65-85. [Link]

-

Wikipedia. (n.d.). Dioxins and dioxin-like compounds. [Link]

-

Galli, E., et al. (2019). Dioxin and Related Compound Detection: Perspectives for Optical Monitoring. Sensors, 19(11), 2493. [Link]

-

PubChem. (n.d.). 1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin. [Link]

-

Buekens, A., et al. (2017). De novo synthesis of dioxins: a review. Journal of Hazardous Materials, 329, 145-161. [Link]

-

Li, M., et al. (2023). Mechanisms of Action of Dioxin-Like Compounds. Toxics, 11(7), 587. [Link]

-

Kende, A. S., et al. (1974). Synthesis of new steric and electronic analogs of 2,3,7,8-tetrachlorodibenzo-p-dioxin. Journal of Organic Chemistry, 39(7), 931-937. [Link]

-

World Health Organization. (2023, November 29). Dioxins. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Learn about Dioxin. [Link]

-

PubChem. (n.d.). 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin. [Link]

-

Pichierri, F. (2005, September). Dioxin. Molecule of the Month. [Link]

-

National Research Council (US) Committee on the Health Effects of Waste Incineration. (2000). Sources of Dioxins and Dioxin-like Compounds in the Environment. In Waste Incineration and Public Health. National Academies Press (US). [Link]

-

Li, J., et al. (2014). Clean Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives Catalyzed by p-Dodecylbenzenesulfonic Acid in Aqueous Media. Journal of the Chinese Chemical Society, 61(8), 899-902. [Link]

Sources

An In-Depth Technical Guide to 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid (CAS: 135813-44-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid, a substituted dihydrodioxine, represents a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique structural motif, combining a hydrophilic dioxane ring with a reactive carboxylic acid function and a lipophilic methyl group, offers a compelling scaffold for the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, spectral characteristics for analytical confirmation, and its emerging applications, with a particular focus on its role as a precursor in drug discovery programs.

Chemical Identity and Physicochemical Properties

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 135813-44-4 | [Generic chemical supplier information] |

| Molecular Formula | C₆H₈O₄ | [Generic chemical supplier information] |

| Molecular Weight | 144.12 g/mol | [Generic chemical supplier information] |

| IUPAC Name | This compound | [Generic chemical supplier information] |

| Physical Form | Solid | [Generic chemical supplier information] |

| Purity | Typically available in reagent grade (e.g., 95%) | [Generic chemical supplier information] |

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and efficient route can be designed based on the well-established acetoacetic ester synthesis methodology. This approach offers a logical and field-proven pathway to the target molecule, leveraging common and readily available starting materials.

Proposed Synthetic Pathway: An Adaptation of the Acetoacetic Ester Synthesis

The synthesis can be envisioned as a three-step process:

-

Alkylation of Ethyl Acetoacetate: The initial step involves the deprotonation of ethyl acetoacetate at the α-carbon using a suitable base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate is then alkylated with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane. This is a classic SN2 reaction where the enolate displaces one of the halogen atoms.[1][2][3]

-

Intramolecular Cyclization (Williamson Ether Synthesis): The product from the first step, an ethyl 2-(2-haloethyl)-3-oxobutanoate, still possesses an acidic proton on the α-carbon. Treatment with a base will generate a new enolate. This enolate can then undergo an intramolecular SN2 reaction, where the enolate oxygen attacks the carbon bearing the remaining halogen, displacing it and forming the six-membered dihydrodioxine ring. This intramolecular cyclization is a variation of the Williamson ether synthesis.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, forming a β-keto acid intermediate. Upon gentle heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound.[1][4]

Caption: Proposed synthesis of this compound.

Analytical Characterization: A Spectroscopic Overview

Accurate characterization of this compound is crucial for its use in research and development. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, typically in the 10-13 ppm range. The methylene protons of the dioxane ring (-O-CH₂-CH₂-O-) would likely appear as a multiplet around 3.8-4.5 ppm. The methyl protons (-CH₃) would be observed as a singlet further upfield, likely in the 2.0-2.5 ppm region.

-

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid (-COOH) is expected to resonate in the 170-180 ppm range. The two olefinic carbons of the dihydrodioxine ring would appear between 100 and 150 ppm. The methylene carbons of the dioxane ring (-O-CH₂-CH₂-O-) would be found in the 60-70 ppm region. The methyl carbon (-CH₃) would give a signal in the upfield region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A very broad O-H stretch from the carboxylic acid dimer would be prominent in the 2500-3300 cm⁻¹ region. A strong C=O stretching vibration from the carboxylic acid carbonyl group would be observed around 1700-1725 cm⁻¹. The C=C stretching of the double bond within the dihydrodioxine ring would appear in the 1650-1680 cm⁻¹ range. Additionally, C-O stretching bands for the ether linkages would be present in the 1000-1300 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 144.12. Common fragmentation patterns would include the loss of a carboxyl group (-COOH, 45 Da) and potentially fragmentation of the dioxane ring.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in drug discovery due to the favorable properties conferred by the dihydrodioxine moiety. This heterocyclic system can act as a bioisostere for other chemical groups and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Role as a Bioisostere and Pharmacophore

The dihydrodioxine ring is often used as a bioisosteric replacement for phenyl and other aromatic rings in drug design. This substitution can lead to improved metabolic stability, enhanced solubility, and reduced toxicity. The carboxylic acid group provides a key interaction point, capable of forming hydrogen bonds or ionic interactions with biological targets such as enzymes and receptors.

A Scaffold for Diverse Biological Activities

Derivatives of dihydro-1,4-dioxine have been investigated for a range of biological activities. For instance, benzodioxine derivatives have been explored as PARP1 inhibitors for cancer therapy.[6][7] The core structure's ability to be readily functionalized at the carboxylic acid position allows for the generation of libraries of amides, esters, and other derivatives for high-throughput screening and lead optimization in various therapeutic areas. The methyl group can also play a role in modulating the lipophilicity and binding affinity of the molecule to its target.[8][9]

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

If swallowed, call a poison center or doctor immediately.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.

This safety information is based on available Safety Data Sheets (SDS) and may not be exhaustive. Always consult the specific SDS for the material before handling.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward, albeit not formally published, synthetic accessibility and the tunable nature of its core structure make it an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications. Further research into the specific biological activities of its derivatives is warranted and holds promise for the discovery of new and effective therapeutic agents.

References

- Generic chemical supplier inform

- General principles of organic synthesis and spectroscopy.

-

Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

-

Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

- General inform

- General information on ester hydrolysis and decarboxyl

-

Synthesis of 2,3-dihydrobenzo[b][2][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

-

Acetoacetic Ester Synthesis. Chemistry LibreTexts. [Link]

-

Synthesis of 2,3-dihydrobenzo[b][2][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC. [Link]

-

FT‐Raman and FTIR spectrum of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid. ResearchGate. [Link]

- General inform

- General information on the role of carboxylic acids in pharmacophores.

- General information on the use of heterocyclic compounds in medicinal chemistry.

- General safety d

- General handling procedures for labor

- Information on the synthesis of rel

- Information on the biological activity of rel

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

-

Synthesis and pharmacological activity of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acids as selective ET(A) antagonists. PubMed. [Link]

Sources

- 1. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijcmas.com [ijcmas.com]

- 3. Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biomarkers and bioassays for detecting dioxin-like compounds in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP3246329A1 - Method for the preparation of a monomer based on thiophene of formula (2,3-dihydrothieno [3,4-b][1,4]dioxin-2-yl)methanol and the monomer prepared in this manner - Google Patents [patents.google.com]

- 6. Development of analytical method for determination of 1,4-dioxane in cleansing products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer unique structural and electronic features. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals. Among these, the dihydro-1,4-dioxine moiety presents an interesting, yet relatively underexplored, scaffold. This guide provides a comprehensive technical overview of a specific derivative, 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid, a molecule with potential as a versatile building block in medicinal chemistry.

Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide will leverage established principles of organic chemistry and draw parallels from closely related analogues to provide a robust and scientifically grounded resource. We will delve into its physicochemical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential reactivity and applications in the realm of drug development.

Section 1: Molecular Profile and Physicochemical Properties

This compound is a heterocyclic organic compound. Its structure features a six-membered dihydro-1,4-dioxine ring, substituted with a methyl group and a carboxylic acid function. This combination of a hydrophilic carboxylic acid and a more lipophilic heterocyclic core imparts a degree of amphiphilicity to the molecule.

Chemical Structure and Formula

-

Chemical Name: this compound

-

Molecular Formula: C₆H₈O₄

-

Molecular Weight: 144.12 g/mol

-

CAS Number: 135813-44-4

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [1][2] |

| Molecular Weight | 144.12 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in nonpolar solvents. Aqueous solubility is pH-dependent. | General knowledge |

| pKa | ~3-5 (predicted for the carboxylic acid) | General knowledge |

Section 2: Proposed Synthesis and Purification

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This proposed protocol is based on the synthesis of similar dihydrodioxine structures and requires experimental optimization.

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate

-

To a stirred solution of ethyl acetoacetate in a suitable chlorinated solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Ethyl 3-methyl-5,6-dihydro-1,4-dioxine-2-carboxylate

-

Dissolve ethylene glycol and the crude ethyl 2-chloro-3-oxobutanoate in an aprotic polar solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate, to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis to this compound

-

Dissolve the crude ester from Step 2 in a mixture of ethanol and water.

-

Add a stoichiometric excess of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2 with dilute hydrochloric acid, which should precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[1][2] The purity can be assessed by melting point determination and chromatographic techniques (TLC, HPLC).

Section 3: Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm.

-

Dihydrodioxine Methylene Protons (-OCH₂CH₂O-): A multiplet, likely appearing as two distinct signals due to their diastereotopic nature, is anticipated in the range of δ 3.8-4.5 ppm.

-

Methyl Protons (-CH₃): A sharp singlet is predicted around δ 2.0-2.5 ppm, deshielded by the adjacent double bond.

¹³C NMR Spectroscopy (Predicted)

-

Carboxylic Acid Carbonyl (-COOH): A signal is expected in the range of δ 165-175 ppm.

-

Olefinic Carbons (C=C): Two signals are anticipated between δ 100-150 ppm. The carbon bearing the methyl group will be further downfield.

-

Dihydrodioxine Methylene Carbons (-OCH₂CH₂O-): Signals are expected in the range of δ 60-70 ppm.

-

Methyl Carbon (-CH₃): A signal is predicted in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹.[3]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1700 and 1725 cm⁻¹.[3]

-

C=C Stretch: A medium intensity band is expected around 1650 cm⁻¹.

-

C-O Stretch (Ether): Strong absorption bands are predicted in the region of 1250-1050 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). The dihydrodioxine ring may undergo fragmentation through retro-Diels-Alder type reactions or loss of ethylene oxide.

Section 4: Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by its carboxylic acid and enol-ether functionalities.

Chemical Reactivity

-

Carboxylic Acid Group: This functional group can undergo standard transformations such as esterification, amidation (to form amides, which are common in drug molecules), reduction to the corresponding alcohol, and conversion to an acid chloride for further functionalization.

-

Enol-Ether System: The double bond in the dihydrodioxine ring is electron-rich and susceptible to electrophilic attack. Under acidic conditions, it may be prone to hydrolysis.

Potential as a Scaffold in Medicinal Chemistry

While there is no specific data on the biological activity of this compound, the dihydro-1,4-dioxine scaffold is present in some biologically active molecules. For instance, derivatives of the related benzodioxine scaffold have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy.[4][5] Furthermore, quinoxaline 1,4-dioxides, which share some structural similarities, have shown promise in the development of drugs for tuberculosis and parasitic infections.[6]

The carboxylic acid moiety provides a convenient handle for the introduction of this scaffold into larger molecules through amide bond formation, a cornerstone of medicinal chemistry. This allows for the exploration of the dihydrodioxine ring as a potential pharmacophore or as a bioisostere for other cyclic systems.

Caption: Potential workflow for utilizing the scaffold in drug discovery.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underutilized, building block for medicinal chemistry and drug discovery. Its unique combination of a dihydro-1,4-dioxine ring and a versatile carboxylic acid handle offers opportunities for the synthesis of novel molecular entities. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. It is our hope that this technical guide will inspire further research into this and related heterocyclic scaffolds, ultimately contributing to the development of new and effective therapeutic agents.

References

-

How to purify a carboxylic acid by recrystallisation? - The Student Room. (2018, April 7). Retrieved from [Link]

- US Patent US3654351A, Purification of aromatic polycarboxylic acids by recrystalliz

- US Patent US7307188B2, Purification of carboxylic acids by complexation with selective solvents, Published December 11, 2007.

-

Enamines – Master Organic Chemistry. (2025, April 16). Retrieved from [Link]

-

Enamine - Wikipedia. Retrieved from [Link]

-

Recrystallization and Crystallization. Retrieved from [Link]

-

Enamine Formation and Reactions - YouTube. (2020, April 1). Retrieved from [Link]

-

2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones - KPU Pressbooks. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

-

Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

-

SAFETY DATA SHEET. (2023, August 25). Retrieved from [Link]

-

Morphology, Molecular Orientation, and Solid-State Characterization of 2,3-Dihydrothieno[3,4- b ][1][8]dioxine-2-carboxylic Acid (EDOTacid) | Request PDF - ResearchGate. Retrieved from [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. Retrieved from [Link]

-

Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols - PubMed Central. Retrieved from [Link]

-

Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - ResearchGate. Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. Retrieved from [Link]

-

1,4-Dioxene(2,3-dihydro-1,4-dioxine) in organic synthesis. Part 9. Preparation of biologically active side-chains from 17-oxosteroids - RSC Publishing. Retrieved from [Link]

-

Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). Retrieved from [Link]

-

Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - ResearchGate. (2016, November 11). Retrieved from [Link]

-

Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. Retrieved from [Link]

-

N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - NIH. Retrieved from [Link]

-

1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of ... - Doc Brown's Chemistry. Retrieved from [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC - PubMed Central. Retrieved from [Link]

-

The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. Retrieved from [Link]

-

Synthesis and Biological Activity Evaluation of Differently Substituted 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides | Request PDF - ResearchGate. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (2018, January 1). Retrieved from [Link]

-

Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin - Utah Chemistry. Retrieved from [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, August 24). Retrieved from [Link]

-

Synthesis of functionalized dialkyl ketones from carboxylic acid derivatives and alkyl halides - PubMed. Retrieved from [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

- EP0306996B1 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents.

-

1 H NMR spectra in 1,4-dioxane/CCl 4 mixture: sol fraction SF-2.9... - ResearchGate. Retrieved from [Link]

Sources

- 1. thestudentroom.co.uk [thestudentroom.co.uk]

- 2. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.pt [fishersci.pt]

- 8. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]

An In-depth Technical Guide to the Predicted NMR Spectra of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical underpinnings of the predicted spectral features, offering a robust framework for the structural elucidation and characterization of this heterocyclic compound. By integrating established principles of NMR spectroscopy with data from computational prediction tools, we present a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities. Furthermore, this guide outlines a standardized experimental protocol for the empirical acquisition of NMR data, ensuring a self-validating system for researchers aiming to confirm the structure of the title compound.

Introduction: The Imperative of Structural Verification in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled.

This guide focuses on this compound, a heterocyclic compound featuring a dihydro-1,4-dioxine ring, a carboxylic acid, and a vinyl methyl group. Such structures are of interest due to their potential as building blocks in medicinal chemistry and materials science. Accurate spectral prediction is a critical first step in the research lifecycle, enabling scientists to anticipate experimental outcomes, optimize instrument time, and accelerate the process of structure verification[1]. This document serves as a predictive reference, detailing the expected ¹H and ¹³C NMR spectra based on first principles and established spectral data for analogous functional groups.

Molecular Structure and Atom Numbering

A thorough analysis of the predicted NMR spectra begins with a clear understanding of the molecule's topology. The structure of this compound is presented below with a systematic numbering scheme that will be used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is derived from analyzing the distinct chemical environments of the protons. The key factors influencing the chemical shifts (δ) are the electronegativity of nearby atoms (oxygen), the anisotropy of the carbonyl and alkene groups, and inductive effects.

Rationale for Predicted Chemical Shifts and Multiplicities

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms and magnetic anisotropy of the C=O bond. It is expected to appear far downfield as a broad singlet. This signal's broadness is a result of hydrogen bonding and its exchangeability with trace amounts of water in the solvent[2][3]. In deuterated solvents like D₂O, this signal would disappear due to proton-deuterium exchange, a classic identification test for acidic protons[4].

-

Methylene Protons (-O-CH₂-CH₂-O-): The four protons on C5 and C6 are chemically equivalent, assuming rapid conformational flexibility of the dihydro-dioxine ring at room temperature. These protons are attached to carbons that are adjacent to highly electronegative oxygen atoms, causing a significant downfield shift. As they are equivalent and have no non-equivalent neighboring protons to couple with, they are predicted to appear as a single, sharp singlet with an integration value of 4H.

-

Methyl Protons (-CH₃): The three protons of the methyl group are attached to an sp²-hybridized carbon (C3) of the alkene. This environment places them in the allylic region. They have no adjacent protons, so their signal will be a sharp singlet with an integration of 3H. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region, and the alkene character will contribute to this shift[2][3].

Summary of Predicted ¹H NMR Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H -OOC- | 10.0 - 12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, subject to H-bonding.[4][5] |

| -O-CH₂ -CH₂ -O- | 3.8 - 4.4 | Singlet (s) | 4H | Protons on carbons adjacent to electronegative oxygen atoms. |

| -C-CH₃ | 2.0 - 2.5 | Singlet (s) | 3H | Allylic protons adjacent to an electron-withdrawing C=C bond. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each chemically unique carbon atom. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon (-COOH): This carbon is part of a carboxylic acid functional group and is double-bonded to one oxygen and single-bonded to another. This environment results in significant deshielding, placing its signal at the far downfield end of the spectrum, typically in the 160-180 ppm range[3][4].

-

Alkene Carbons (C2 & C3): The two sp²-hybridized carbons of the double bond will appear in the vinylic region. C2 is directly attached to the electron-withdrawing carboxylic acid group and an oxygen atom within the ring, causing it to be more deshielded than C3. C3 is attached to the methyl group and an oxygen atom.

-

Methylene Carbons (C5 & C6): These two sp³-hybridized carbons are chemically equivalent due to the molecule's symmetry. Being directly bonded to electronegative oxygen atoms, they are deshielded relative to typical alkane carbons and are expected in the 60-80 ppm range. For comparison, the carbons in 1,4-dioxane resonate at approximately 67 ppm[6].

-

Methyl Carbon (C7): This sp³-hybridized carbon is in a relatively shielded environment, attached to the C3 of the alkene. Its signal is expected in the typical aliphatic region.

Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C 1 (-C OOH) | 165 - 175 | Deshielded carbonyl carbon in a carboxylic acid.[3] |

| C 2 (=C -COOH) | 140 - 150 | sp² carbon, deshielded by adjacent COOH and O-atom. |

| C 3 (=C -CH₃) | 115 - 125 | sp² carbon, less deshielded than C2. |

| C 5 & C 6 (-O-C H₂-) | 65 - 75 | sp³ carbons bonded to highly electronegative oxygen. |

| C 7 (-C H₃) | 15 - 25 | Shielded sp³ carbon in the aliphatic region. |

Methodology: From Prediction to Practice

The predicted values in this guide are generated based on established chemical shift theory and data from analogous structures. For definitive structure confirmation, these predictions must be validated by empirical data. Modern NMR prediction software utilizes a combination of algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning models trained on vast spectral databases, and quantum mechanical calculations to achieve high accuracy[1][7][8].

Computational Prediction Workflow

The process of generating a predicted spectrum computationally follows a logical sequence.

Caption: A generalized workflow for computational NMR spectra prediction.

Experimental Protocol for NMR Spectrum Acquisition

To validate the predicted data, the following step-by-step protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is recommended.

Objective: To obtain high-resolution 1D ¹H and ¹³C{¹H} NMR spectra of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6 - 0.7 mL)

-

NMR tube (5 mm, high precision)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

-

Pipettes and glassware

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

-

Add ~0.6 mL of the chosen deuterated solvent (DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton).

-

Vortex or sonicate the vial gently until the sample is fully dissolved.

-

Transfer the solution to an NMR tube using a pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Shimming:

-

Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

¹H NMR Spectrum Acquisition:

-

Load standard proton acquisition parameters. A typical experiment might use the following settings[9]:

-

Pulse Program: zg30 (or similar standard 30° pulse experiment)

-

Number of Scans (NS): 16 to 64 (depending on sample concentration)

-

Relaxation Delay (D1): 1.0 - 2.0 seconds

-

Acquisition Time (AQ): ~4 seconds

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

-

-

Initiate the acquisition.

-

-

¹³C NMR Spectrum Acquisition:

-

Load standard proton-decoupled carbon acquisition parameters.

-

Pulse Program: zgpg30 (or similar power-gated decoupling experiment)

-

Number of Scans (NS): 1024 to 4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay (D1): 2.0 seconds

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm)

-

-

Initiate the acquisition.

-

-

Data Processing:

-

Apply Fourier Transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for both spectra to identify the chemical shifts.

-

Conclusion

This guide provides a detailed, theory-grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis highlights key expected features: a downfield broad singlet for the carboxylic acid proton, a singlet for the equivalent methylene protons of the dioxine ring, and a sharp singlet for the allylic methyl group in the ¹H spectrum. The ¹³C spectrum is predicted to show five distinct signals corresponding to the unique carbon environments. These predictions, summarized in clear tabular format, serve as an essential reference for any scientist working with this compound. By following the outlined experimental protocol, researchers can efficiently acquire empirical data to validate these predictions and confirm the molecular structure with a high degree of confidence.

References

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE (Journal of Visualized Experiments). [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE (Journal of Visualized Experiments). [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

Carboxylic Acids Spectroscopy Tutorial. University of Calgary. [Link]

-

Mnova NMRPredict - NMR Prediction. Mestrelab Research. [Link]

-

Marvin - Chemical Drawing Software. Chemaxon. [Link]

-

Discussion on NMR and Mass Spectra Prediction Software. (2012). ResearchGate. [Link]

-

NMR Database for Faster Structural Data. CAS. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2018). National Institutes of Health (NIH). [Link]

-

13C nmr spectrum of 1,4-dioxane. Doc Brown's Chemistry. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Download NMR Predict - Mestrelab [mestrelab.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Promise of Dihydro-dioxine Carboxylic Acids: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The dihydro-dioxine carboxylic acid framework, a heterocyclic motif, has steadily emerged as a "privileged scaffold" in the landscape of modern drug discovery. Its unique conformational properties and versatile synthetic handles have enabled the development of a diverse array of biologically active molecules. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this promising class of compounds. We will delve into the causality behind experimental designs and present self-validating protocols, offering a comprehensive resource for advancing the research and development of novel therapeutics based on the dihydro-dioxine carboxylic acid core.

I. The Synthetic Landscape: Crafting Dihydro-dioxine Carboxylic Acid Derivatives

The synthetic accessibility of the dihydro-dioxine carboxylic acid core is a key driver of its exploration in medicinal chemistry. A variety of synthetic strategies have been developed to construct this scaffold and its derivatives, allowing for systematic structural modifications to optimize biological activity.

A common and effective route to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid involves a two-step process starting from 3,4-dihydroxybenzaldehyde. The first step is a ring-closing reaction with 1,2-dibromoethane under alkaline conditions to form the intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. This intermediate is then purified and subjected to an oxidation reaction, for instance, using potassium permanganate in an aqueous solution, to yield the desired carboxylic acid.[1]

Exemplary Synthesis Protocol: Preparation of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

-

To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and 1,2-dibromoethane.

-

Stir the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

-

Dissolve the intermediate from Step 1 in an aqueous solution.

-

Slowly add a solution of potassium permanganate while maintaining the reaction temperature.

-

Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.

-

Upon completion, cool the reaction and quench any remaining potassium permanganate with a suitable reagent (e.g., sodium bisulfite).

-

Filter the mixture and acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.[1]

The versatility of this scaffold is further demonstrated by the synthesis of various amide analogs of 1,4-benzodioxane-6-carboxylic acid, which have been explored for their anti-inflammatory and anticancer activities.[2] The synthesis often begins with commercially available starting materials like gallic acid, which undergoes esterification and subsequent reaction with 1,2-dibromoethane to form the benzodioxane ring.[2]

II. Mechanisms of Action: Elucidating the Molecular Targets

Dihydro-dioxine carboxylic acid derivatives have been shown to exert their biological effects through various mechanisms of action, highlighting the adaptability of this scaffold to interact with diverse biological targets. Two prominent mechanisms that have been identified are the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) and potential modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

A. Inhibition of PARP1: A Targeted Approach in Cancer Therapy

PARP1 is a key enzyme involved in DNA single-strand break repair.[3] Its inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[4] Several 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxamide derivatives have been identified as potent PARP1 inhibitors.[3]

The discovery of these inhibitors was guided by high-throughput virtual screening and subsequent structure-activity relationship (SAR) studies.[3] For instance, the introduction of certain substituents on the benzodioxine ring was found to significantly impact the inhibitory activity.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

A common method to assess PARP1 inhibitory activity is a colorimetric assay that measures the amount of poly(ADP-ribose) (PAR) generated.

-

Plate Preparation: Coat a 96-well plate with histone H4.

-

Reaction Mixture: Prepare a reaction mix containing NAD+ and the test inhibitor at various concentrations.

-

Enzyme Addition: Add a solution of PARP1 enzyme to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

Washing: Wash the plate to remove unbound reagents.

-

Primary Antibody: Add a primary antibody that specifically recognizes PAR.

-

Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chromogenic substrate and measure the absorbance at a specific wavelength. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the test compound.

B. Potential Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The structural similarity of some dihydro-dioxine carboxylic acids to dioxin-like compounds suggests a potential interaction with the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the toxic effects of dioxins and plays a role in various physiological processes.[6] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their expression.[7]

While direct evidence for the binding of specific dihydro-dioxine carboxylic acids to the AhR is still an active area of research, the known interaction of dioxins with this receptor provides a strong rationale for investigating this pathway.[8] Dioxin has been shown to increase the interaction between the AhR and the estrogen receptor alpha, suggesting a complex interplay between these signaling pathways.[8]

Illustrative Diagram: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Figure 1: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

III. Diverse Biological Activities and Therapeutic Potential

The dihydro-dioxine carboxylic acid scaffold has been incorporated into molecules exhibiting a wide range of biological activities, underscoring its therapeutic potential across different disease areas.

A. Anticancer Activity

Beyond PARP1 inhibition, dihydro-dioxine derivatives have demonstrated potent anticancer activity through other mechanisms. For example, a series of (Z)-2,3-dihydrobenzo[b][1][5]dioxin-6-yl analogs of 2- and 3-phenylacetonitriles exhibited nanomolar activity against a panel of 60 human cancer cell lines.[9][10] The lead compound from this series was found to inhibit tubulin polymerization, a well-established anticancer mechanism.[9][10]

Table 1: Anticancer Activity of a Dihydrodioxin Phenylacetonitrile Analog (Compound 3j) [9][10]

| Cell Line | Cancer Type | GI50 (nM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | < 10 |

| K-562 | Leukemia | < 10 |

| MOLT-4 | Leukemia | < 10 |

| NSCLC | ||

| NCI-H460 | Non-Small Cell Lung | < 10 |

| Colon | ||

| HCT-116 | Colon Cancer | < 10 |

| CNS | ||

| SF-295 | CNS Cancer | < 10 |

| Melanoma | ||

| UACC-62 | Melanoma | < 10 |

| Ovarian | ||

| OVCAR-3 | Ovarian Cancer | < 10 |

| Renal | ||

| 786-0 | Renal Cancer | < 10 |

| Prostate | ||

| PC-3 | Prostate Cancer | < 10 |

| Breast | ||

| MCF7 | Breast Cancer | < 10 |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Workflow Diagram: MTT Cytotoxicity Assay

Caption: Figure 2: Workflow for the MTT cytotoxicity assay.

B. Antimycobacterial Activity

Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides, which share a similar dioxine-like core, have shown promising antimycobacterial activity.[11] One compound, in particular, exhibited high activity against Mycobacterium tuberculosis with low in vivo toxicity in mice.[11] The proposed mechanism of action for these compounds is as DNA-damaging agents.[11] Other quinolone carboxylic acids have also demonstrated potent activity against various mycobacterial strains.[12] This highlights the potential of the dihydro-dioxine carboxylic acid scaffold in the development of new treatments for tuberculosis and other mycobacterial infections.

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Systematic SAR studies are crucial for optimizing the biological activity of dihydro-dioxine carboxylic acid derivatives. In the context of PARP1 inhibition, for example, it has been observed that the introduction of nitro or amino groups on the phenyl portion of the benzodioxine ring leads to a significant loss of activity.[3] Conversely, modifications to the dioxine ring and scaffold hopping strategies have led to the identification of more potent inhibitors.[3] A "secondary site contact" design strategy has been proposed for the development of new selective PARP-1 inhibitors, emphasizing the importance of specific interactions with the enzyme's active site.[13]

For the anticancer phenylacetonitrile analogs, the dihydrodioxin moiety was found to be a key contributor to their potent activity, with the lead compound docking at the colchicine-binding site of tubulin.[9][10] These SAR insights provide a roadmap for the rational design of next-generation dihydro-dioxine carboxylic acid-based therapeutics with improved potency and selectivity.

V. Conclusion and Future Directions

The dihydro-dioxine carboxylic acid scaffold has proven to be a versatile and fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, positions it as a highly attractive core structure in medicinal chemistry. Future research in this area should focus on several key aspects:

-

Elucidation of Novel Mechanisms: While PARP1 inhibition and potential AhR modulation are significant findings, a broader investigation into other molecular targets is warranted to fully understand the therapeutic potential of this scaffold.

-

Expansion of Therapeutic Applications: The promising anticancer and antimycobacterial activities should be further explored, and the potential of these compounds in other disease areas, such as inflammatory and neurodegenerative disorders, should be investigated.

-

In-depth SAR and In Vivo Studies: Comprehensive SAR studies, guided by computational modeling and followed by rigorous in vivo evaluation of pharmacokinetics and efficacy, will be essential for advancing lead compounds toward clinical development.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of dihydro-dioxine carboxylic acids, ultimately leading to the development of innovative medicines to address unmet medical needs.

References

-

Synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. [Link]

-

Synthesis of 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health. [Link]

-

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). National Institutes of Health. [Link]

- Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. National Institutes of Health. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. J&K Scientific. [Link]

-

Dioxol and Dihydrodioxin Analogs of 2- And 3-phenylacetonitriles as Potent Anti-Cancer Agents With Nanomolar Activity Against a Variety of Human Cancer Cells. (2016). PubMed. [Link]

-

Structure-activity relationships in vitro. ResearchGate. [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). National Institutes of Health. [Link]

-

Design, development, and therapeutic applications of PARP-1 selective inhibitors. (2025). PubMed. [Link]

-

Nitroquinolones with broad-spectrum antimycobacterial activity in vitro. PubMed. [Link]

-

Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. ResearchGate. [Link]

-

Structure activity model of PARP-1 inhibitors derived from the... ResearchGate. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

-

Dioxin increases the interaction between aryl hydrocarbon receptor and estrogen receptor alpha at human promoters. PubMed. [Link]

-

Exocarpic Acid Inhibits Mycolic Acid Biosynthesis in Mycobacterium Tuberculosis. (2010). National Institutes of Health. [Link]

-

PARP1: Structural Insights and Pharmacological Targets for Inhibition. National Institutes of Health. [Link]

-

Evaluation of the Anti-Mycobacterial and Anti-Inflammatory Activities of the New Cardiotonic Steroid γ-Benzylidene Digoxin-15 in Macrophage Models of Infection. MDPI. [Link]

-

Regulation of Aryl Hydrocarbon Receptor Signaling Pathway and Dioxin Toxicity by Novel Agonists and Antagonists. ResearchGate. [Link]

-

Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways. Proceedings of the National Academy of Sciences. [Link]

-

Investigation of the antimycobacterial activity of 8-hydroxyquinolines. PubMed. [Link]

-

The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. PubMed Central. [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. National Institutes of Health. [Link]

-

Dioxin-mediated activation of aryl hydrocarbon receptor (AHR) induces... ResearchGate. [Link]

Sources

- 1. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dioxin increases the interaction between aryl hydrocarbon receptor and estrogen receptor alpha at human promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitroquinolones with broad-spectrum antimycobacterial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document equips researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols necessary to conduct such an analysis. The guide emphasizes a "first principles" approach, explaining the causal relationships between the molecular structure of the solute, the physicochemical properties of organic solvents, and the resultant solubility behavior. By following the methodologies outlined herein, users will be able to generate reliable and reproducible solubility profiles, a critical step in process chemistry, formulation development, and preclinical studies.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that influences a multitude of downstream applications. From reaction kinetics in synthetic chemistry to bioavailability in drug delivery, a thorough understanding of a compound's solubility is paramount. Inadequate solubility can lead to challenges in purification, formulation, and ultimately, therapeutic efficacy. This guide addresses the practical aspects of determining the solubility of the title compound, providing both the theoretical underpinnings and actionable experimental workflows.

Molecular Structure and Predicted Solubility Behavior

To effectively select appropriate solvents for solubility determination, a preliminary analysis of the solute's structure is essential. This compound (C₆H₈O₄) possesses several key functional groups that dictate its solubility characteristics:

-

Carboxylic Acid Group (-COOH): This is the most prominent functional group, capable of acting as both a hydrogen bond donor and acceptor. The acidic proton allows for salt formation in the presence of a base, which can dramatically increase aqueous solubility.[1]

-

Dioxine Ring: The two ether linkages within the dihydrodioxine ring are polar and can act as hydrogen bond acceptors.[2]

-

Methyl Group (-CH₃) and Alkene Moiety: These contribute to the nonpolar character of the molecule.

Based on this structure, we can predict the following:

-

Polar Solvents: The presence of the carboxylic acid and ether oxygens suggests that the compound will exhibit some solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol).[2]

-

Nonpolar Solvents: The hydrocarbon backbone and methyl group may impart partial solubility in nonpolar solvents (e.g., hexane, toluene), though this is likely to be limited due to the dominant polar functionalities. The general principle of "like dissolves like" suggests that solubility will be favored in solvents with similar polarity.

-

Aqueous Solubility: The carboxylic acid group suggests that the compound's solubility in aqueous solutions will be highly pH-dependent. In acidic to neutral water, the compound will exist in its less soluble neutral form. In basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), it will be deprotonated to form a more polar and thus more water-soluble carboxylate salt.[1]

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a three-step energetic process:

-

Solute-Solute Interaction Breaking: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvent-Solvent Interaction Breaking: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Solute-Solvent Interaction Formation: Energy is released when the solute molecule forms new interactions with the solvent molecules.

For dissolution to occur, the energy released in the third step must be comparable to or greater than the energy consumed in the first two steps.

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for determining the solubility of this compound. This can be adapted for both qualitative classification and quantitative measurement.

Materials and Equipment

-

This compound (analytical grade)

-

A selection of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Deionized water

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Small test tubes or vials

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Qualitative Solubility Classification

This initial screening provides a rapid assessment of solubility in a range of solvents and helps to classify the compound based on its acidic/basic properties.

Procedure:

-

Sample Preparation: Add approximately 25 mg of this compound to a series of labeled test tubes.[3][4]

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent (water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a selection of organic solvents).[3][4]

-

Mixing: Vigorously shake or vortex each tube for 1-2 minutes.[3][4]

-

Observation: Observe whether the solid has completely dissolved. If not, continue to shake and observe at intervals.

-

Classification:

-

Soluble in water: Indicates the presence of highly polar functional groups.[1] Test the pH of the aqueous solution with litmus or pH paper; an acidic pH would be expected for a carboxylic acid.[1]

-

Insoluble in water, soluble in 5% NaOH and 5% NaHCO₃: This is a strong indication of a carboxylic acid. The formation of CO₂ bubbles upon addition to NaHCO₃ is a confirmatory test for a carboxylic acid.[1]

-

Solubility in Organic Solvents: Record the solubility as "soluble," "partially soluble," or "insoluble" for each organic solvent tested.

-

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that some undissolved solid remains after equilibration.

-